Acetylene-13C2
Overview
Description
Acetylene-13C2, also known as 2-Butynedioic acid-13C2, is a compound with the linear formula HO2C13C13CCO2H . It has a molecular weight of 116.04 . It is suitable for mass spectrometry (MS) techniques .
Synthesis Analysis
Acetylene-13C2 can be synthesized starting with 13C elemental carbon . The 13C carbon is applied for the synthesis of calcium carbide (Ca13C2), which is subsequently used to generate acetylene . This acetylene is a universal 13C2 unit for atom-economic organic transformations . The synthesis of labeled alkynes, O,S,N-functionalized vinyl derivatives, polymers, and pharmaceutical substances were demonstrated .
Molecular Structure Analysis
The linear formula of Acetylene-13C2 is HO2C13C13CCO2H .
Chemical Reactions Analysis
Acetylene-13C2 can be used in various chemical reactions. For instance, it can be used in the synthesis of calcium carbide (Ca13C2), which is subsequently used to generate acetylene . This acetylene is a universal 13C2 unit for atom-economic organic transformations .
Physical And Chemical Properties Analysis
It has an assay of 98% (CP) . It is suitable for mass spectrometry (MS) techniques . The storage temperature is 2-8°C .
Scientific Research Applications
Synthesis and Complex Formation
- Synthesis with Stable Isotopes : Acetylene-13C2 has been synthesized from carbon-13C dioxide and molten lithium, leading to the creation of lithium carbide-13C2. Further, it has been used to form a stable ethylenediamine complex of lithium acetylide-13C2 (Whaley & Ott, 1974).
In Organic Synthesis and Nanotechnology
- Calcium Carbide and Organic Synthesis : Acetylene is a fundamental building block in synthetic organic and industrial chemistry. Recent studies show that calcium carbide, a stable and inexpensive precursor of acetylene, can be used for in situ chemical transformations in organic synthesis, expanding the applications of acetylene chemistry (Rodygin et al., 2016).
In Combustion and Flame Studies
- Isotopic Tracer in Hydrocarbon Flames : Acetylene-13C2 is used in tracer studies to investigate the formation of carbon in rich premixed hydrocarbon flames (Ferguson, 1957).
In Spectroscopic Studies
- Vibrational Spectroscopy : Acetylene-13C2 has been studied in terms of vibrational spectroscopy, providing data on vibrational frequencies, anharmonicities, and rotational constants, contributing to a deeper understanding of the molecule's properties (Herman et al., 2003).
In NMR Studies
- NMR Shielding Constants in Solid Acetylene : Gauge-independent atomic orbital methods have been used to compute 1H and 13C NMR shielding constants for solid acetylene-13C2, aiding in the understanding of intermolecular interactions and polymorphism in acetylene (Pecul et al., 1997).
In Photocatalytic Oxidation
- Photocatalytic Oxidation of Acetylene : Acetylene-13C2 has been used in studies focusing on its photocatalytic oxidation, exploring the conversion rates, mineralization, and process efficiency, which are relevant in environmental applications (Thevenet et al., 2014).
In Gas Storage and Separation
- Adsorption on Metal-Organic Frameworks : Research into the adsorption of acetylene on metal-organic frameworks like CPO-27-M has implications for gas storage and separation, addressing issues such as explosion risk and purification (Chavan et al., 2012).
Future Directions
The use of Acetylene-13C2 and similar compounds in labeling organic molecules is a promising area of research . The ability to synthesize a variety of labeled compounds, including alkynes, O,S,N-functionalized vinyl derivatives, polymers, and pharmaceutical substances, opens up new possibilities for the study of these molecules .
properties
IUPAC Name |
(1,2-13C2)ethyne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2/c1-2/h1-2H/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFWRNGVRCDJHI-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]#[13CH] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446674 | |
Record name | Acetylene-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
28.023 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylene-13C2 | |
CAS RN |
35121-31-4 | |
Record name | Acetylene-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35121-31-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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